3,5-Dimethyl-N-propylisoxazole-4-carboxamide
Overview
Description
3,5-Dimethyl-N-propylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-propylisoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the copper(I)-catalyzed cycloaddition reaction, which provides high yields under moderate conditions . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that minimize waste and use eco-friendly reagents. The use of metal-free synthetic routes is gaining popularity due to the lower environmental impact and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-propylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3,5-Dimethyl-N-propylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with various biological activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-propylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Similar structure but lacks the N-propyl and carboxamide groups.
N-Propylisoxazole: Similar structure but lacks the dimethyl groups.
Isoxazole-4-carboxamide: Similar structure but lacks the dimethyl and N-propyl groups.
Uniqueness
3,5-Dimethyl-N-propylisoxazole-4-carboxamide is unique due to the presence of both dimethyl and N-propyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and bioactivity compared to other isoxazole derivatives .
Properties
IUPAC Name |
3,5-dimethyl-N-propyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4-5H2,1-3H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJGEKHMVZXVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(ON=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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